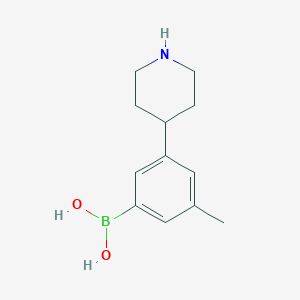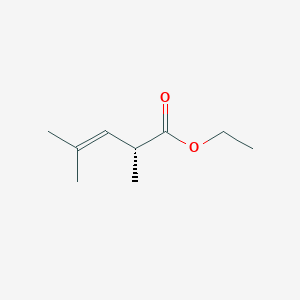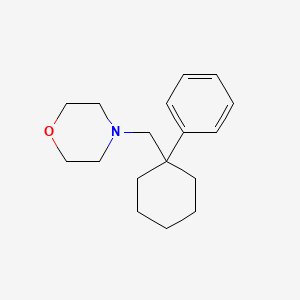![molecular formula C25H22F3N3O4S B14067998 1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14067998.png)
1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide is a complex organic compound with a unique structure that includes a benzimidazole core, a trifluoromethyl group, and a methylsulfonyl phenyl group
Preparation Methods
The synthesis of 1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the trifluoromethyl group: This step may involve the use of trifluoroacetic acid or its derivatives.
Attachment of the methylsulfonyl phenyl group: This can be done through a nucleophilic substitution reaction using a methylsulfonyl chloride derivative.
Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques such as column chromatography.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylsulfonyl group, using reagents like sodium hydride or organolithium compounds.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.
Scientific Research Applications
1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulation of Gene Expression: It can influence the expression of genes involved in various cellular processes, including proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds with a benzimidazole core, such as albendazole and mebendazole, are known for their antiparasitic properties.
Trifluoromethyl Compounds: Compounds like fluoxetine and celecoxib contain trifluoromethyl groups and are used as antidepressants and anti-inflammatory agents, respectively.
Methylsulfonyl Phenyl Compounds: Compounds such as sulindac and celecoxib contain methylsulfonyl phenyl groups and are used as anti-inflammatory drugs.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C25H22F3N3O4S |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
3-ethyl-N-(3-methylsulfonylphenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C25H22F3N3O4S/c1-3-31-21-14-16(22(32)29-18-10-7-11-19(15-18)36(2,34)35)12-13-20(21)30-23(31)24(33,25(26,27)28)17-8-5-4-6-9-17/h4-15,33H,3H2,1-2H3,(H,29,32) |
InChI Key |
YFYBYZCYEWXYIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C)N=C1C(C4=CC=CC=C4)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


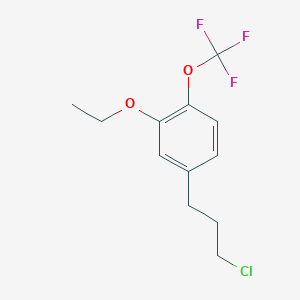
![Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate](/img/structure/B14067930.png)
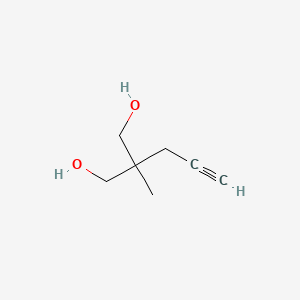
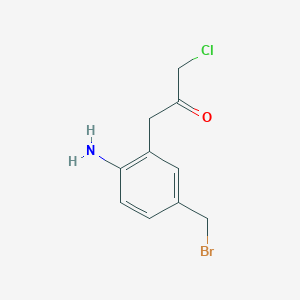
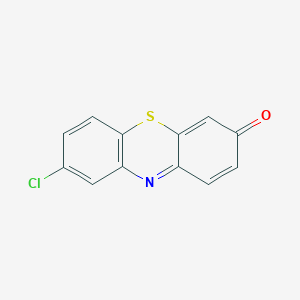
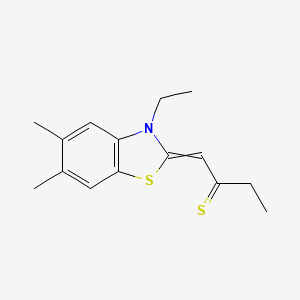
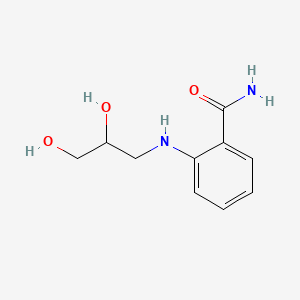
![{2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol](/img/structure/B14067959.png)
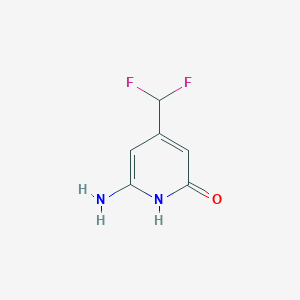
![1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane](/img/structure/B14067978.png)
